molecular formula C25H26FN7O3S2 B2480440 4-butoxy-N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 389070-80-8

4-butoxy-N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2480440
CAS RN: 389070-80-8
M. Wt: 555.65
InChI Key: OGAPQZWASRDKJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of thiadiazole and triazole derivatives often starts with the preparation of specific acylthiosemicarbazides, followed by reactions with isothiocyanates and subsequent cyclization with triethylamine or orthophosphoric acid to form the respective rings (Salgın-Gökşen et al., 2007). Microwave-assisted synthesis methods have also been employed to enhance the efficiency of synthesizing similar compounds, indicating the versatility and adaptability of the synthetic routes for these molecules (Tiwari et al., 2017).

Molecular Structure Analysis

Structural elucidation of such compounds typically involves a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, complemented by elemental analysis. X-ray crystallography provides detailed insights into the molecular and crystal structure, revealing the spatial arrangement of atoms and the presence of specific intermolecular interactions that can influence the compound's reactivity and properties (Kariuki et al., 2021).

Chemical Reactions and Properties

The presence of various functional groups, such as the thiadiazole, triazole, and benzamide moieties, imparts a wide range of chemical reactivity to these compounds. They can undergo nucleophilic substitution, addition reactions, and cyclization, offering pathways to derive numerous analogs with potential biological activities. The fluorophenyl groups may enhance the molecule's lipophilicity, potentially influencing its biological activity and distribution (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the application of these compounds. These properties are influenced by the molecular structure, particularly the presence of substituents that can impact the compound's polarity, intermolecular forces, and overall stability. For instance, modifications on the thiadiazole and triazole rings can significantly affect the compound's solubility in various solvents, critical for its application in chemical and biological assays (Ikemoto et al., 2005).

Scientific Research Applications

Biological Activity and Antimicrobial Applications

Research has demonstrated that compounds containing thiadiazole and triazol rings exhibit significant biological activities. For instance, molecules integrating 1,3,4-thiadiazole and 1,2,4-triazole structures have been explored for their antimicrobial properties. The investigation into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties alongside these rings revealed notable antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). This suggests the potential for the subject compound to serve in antimicrobial applications, given its structural similarities.

Anticancer and Antioxidant Potential

Compounds with the thiadiazole moiety have also been explored for their anticancer properties. A study on novel thiadiazole derivatives showcased their promise as potent anticancer agents, emphasizing the significant role that the structural makeup plays in determining biological activity (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Additionally, fluorophenyl compounds have been associated with antioxidative and anticancer activities, pointing to a multifaceted potential for the molecule to contribute to ongoing research and therapeutic development in oncology and free radical science (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

Nematicidal Activities

The integration of 1,3,4-thiadiazole and 1,2,4-oxadiazole derivatives has been shown to yield compounds with nematicidal activities, offering a novel approach to addressing pest control in agricultural practices. Specifically, derivatives exhibiting good nematocidal activity against Bursaphelenchus xylophilus were identified, highlighting the potential agricultural applications of such chemical structures (Liu, Wang, Zhou, & Gan, 2022).

Synthetic Methodologies

The synthesis and modification of compounds bearing thiadiazole and triazol rings, as well as fluorophenyl groups, have been extensively studied, providing a foundation for developing new compounds with enhanced biological or chemical properties. Advanced synthetic methodologies, including microwave-assisted synthesis, have facilitated the creation of diverse derivatives with potential applications in medicinal chemistry and material science (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

properties

IUPAC Name

4-butoxy-N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O3S2/c1-3-4-13-36-20-11-5-17(6-12-20)23(35)27-14-21-30-32-25(33(21)19-9-7-18(26)8-10-19)37-15-22(34)28-24-31-29-16(2)38-24/h5-12H,3-4,13-15H2,1-2H3,(H,27,35)(H,28,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAPQZWASRDKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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